N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide
Description
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide (CAS: 301225-55-8) is a thiazole-based compound featuring a dichlorophenyl group at the 4-position of the thiazole ring and an isopropoxy-substituted benzamide moiety. This structure combines a hydrophobic dichlorophenyl group with a moderately polar isopropoxy group, balancing lipophilicity and solubility. The dichlorophenyl group is a common motif in bioactive molecules, often enhancing binding affinity through hydrophobic interactions, as seen in cannabinoid receptor antagonists like rimonabant .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-11(2)25-14-6-3-12(4-7-14)18(24)23-19-22-17(10-26-19)15-8-5-13(20)9-16(15)21/h3-11H,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDQLGQQBXTSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 4-(2,4-dichlorophenyl)thiazol-2-amine intermediate. This approach involves cyclocondensation of α-bromoketones with thiourea derivatives.
Key steps :
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Bromination of 1-(2,4-dichlorophenyl)ethan-1-one :
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Cyclization with thiourea :
Example protocol :
Alternative Thiazole Formation Methods
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One-pot synthesis : Combines bromination and cyclization in a single vessel using NBS and thiourea in acetonitrile (yield: 65–72%).
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Microwave-assisted synthesis : Reduces reaction time to 30–60 minutes with comparable yields.
Functionalization of the Thiazol-2-Amine Intermediate
Preparation of 4-Isopropoxybenzoic Acid
The benzamide moiety requires 4-isopropoxybenzoic acid, synthesized via:
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Williamson ether synthesis :
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Acid chloride formation :
Amide Bond Formation
Coupling Strategies
The final step involves coupling 4-(2,4-dichlorophenyl)thiazol-2-amine with 4-isopropoxybenzoyl chloride.
Method A: Schotten-Baumann reaction
Method B: Carbodiimide-mediated coupling
Method C: Catalytic coupling with Yb(OTf)₃
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Catalyst : Ytterbium triflate (5 mol%) in mesitylene.
Optimization Studies
Solvent and Temperature Effects on Amidation
| Solvent | Coupling Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | EDCl/HOBt | 25 | 82 |
| THF | DCC | 25 | 68 |
| CH₂Cl₂ | SOCl₂ | 0 → 25 | 73 |
| Mesitylene | Yb(OTf)₃ | 140 | 70 |
Key findings :
Purification Techniques
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Recrystallization : Methanol/water (3:1) achieves >95% purity.
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Column chromatography : Silica gel with ethyl acetate/hexane (1:2) for lab-scale purification.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Chemical Reactions Analysis
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit promising antimicrobial properties. The compound N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide has been studied for its efficacy against various bacterial and fungal strains.
- Mechanism of Action : Thiazole derivatives are believed to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways, leading to cell death.
- Case Studies : In studies involving similar thiazole compounds, significant antimicrobial activity was observed against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives with similar thiazole structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro assays.
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including the MCF7 breast cancer cell line. Results indicated that certain derivatives exhibited significant cytotoxic effects.
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to key targets involved in cancer proliferation, such as estrogen receptors and other oncogenic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of thiazole derivatives.
- Chemical Modifications : Variations in substituents on the thiazole ring or the benzamide moiety can significantly influence biological activity. For example, modifications that enhance lipophilicity or alter electronic properties often lead to improved potency against specific pathogens or cancer cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent.
- Absorption and Distribution : Studies suggest that modifications to the compound can improve its bioavailability and tissue distribution, which are critical for achieving therapeutic concentrations in target tissues.
- Toxicological Assessments : Preliminary toxicity studies indicate that while some thiazole derivatives show promising therapeutic indices, further investigations are required to assess long-term safety profiles .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound and related compounds:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Gram-positive bacteria; MIC values reported. |
| Study 2 | Anticancer | Significant cytotoxicity observed in MCF7 cells; IC50 values determined. |
| Study 3 | SAR Analysis | Modifications led to enhanced potency; specific substituents identified as beneficial. |
| Study 4 | Pharmacokinetics | Improved bioavailability noted with specific structural changes; toxicity assessed. |
Mechanism of Action
The mechanism of action of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways. The compound’s ability to inhibit certain enzymes or block receptors contributes to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
Sulfonyl-Substituted Analogs
- N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS: 941999-04-8): Structure: Replaces the isopropoxy group with an ethylsulfonyl moiety. Molecular weight: 441.4 g/mol .
- N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS: 896291-87-5):
Simpler Thiazole-Benzamide Derivatives
Structural and Electronic Comparisons
| Compound | Substituent (Benzamide) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound (CAS 301225-55-8) | 4-isopropoxy | 427.3* | Dichlorophenyl, alkoxy |
| Ethylsulfonyl Analog (CAS 941999-04-8) | 4-ethylsulfonyl | 441.4 | Dichlorophenyl, sulfonyl |
| Methylsulfonyl Analog (CAS 896291-87-5) | 3-methylsulfonyl | 427.3 | Dichlorophenyl, sulfonyl |
| 2,4-Dichloro-N-(thiazol-2-yl)benzamide | None | ~300 (estimated) | Dichlorophenyl |
Key Observations :
- Electron Effects : The isopropoxy group (electron-donating) may improve solubility compared to sulfonyl groups (electron-withdrawing) but could reduce binding in receptors requiring electron-deficient regions.
Biological Activity
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-isopropoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to explore the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse sources.
Chemical Structure and Synthesis
The compound can be characterized by its structure, which includes a thiazole ring substituted with a dichlorophenyl group and an isopropoxybenzamide moiety. The synthesis typically involves the reaction of 2,4-dichlorophenylthiazole with appropriate amine and acylating agents under controlled conditions to yield the desired product.
Synthesis Overview
- Starting Materials : 2-bromo-1-(3-nitrophenyl)ethan-1-one, thiourea.
- Reagents : Sodium carbonate, 2-chloroacetyl chloride.
- Conditions : Reactions conducted in ethanol or dichloromethane at varying temperatures.
- Yield : Optimized conditions can yield over 90% purity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of thiazole derivatives, including this compound. Such compounds have shown promising results against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (leukemia) | 0.035 | Induction of apoptosis |
| A549 (lung cancer) | Not specified | Inhibition of cell proliferation |
| Jurkat (T-cell) | Not specified | Cell cycle arrest |
The compound's ability to induce apoptosis in K562 cells suggests it may act through mechanisms involving caspase activation and mitochondrial pathway engagement.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have been screened for antimicrobial activity against common pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Minimal activity |
These findings indicate that the compound may possess broad-spectrum antimicrobial properties, which could be useful in developing new antibiotics.
Case Studies and Research Findings
- Study on Acetylcholinesterase Inhibition : Compounds similar to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The thiazole core has shown significant inhibitory effects, suggesting potential for cognitive enhancement therapies .
- In Silico Studies : Molecular docking studies have been performed to predict binding affinities and interactions with target proteins. These studies suggest that the compound could effectively interact with active sites similar to known inhibitors .
- Toxicity Assessments : Toxicity evaluations indicate that while some derivatives exhibit potent biological activity, they also require careful assessment for cytotoxic effects on non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
